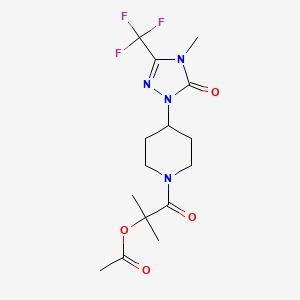
2-methyl-1-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-1-oxopropan-2-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-1-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-1-oxopropan-2-yl acetate is a useful research compound. Its molecular formula is C15H21F3N4O4 and its molecular weight is 378.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-methyl-1-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-1-oxopropan-2-yl acetate is a complex organic molecule that has garnered attention for its potential biological activities. Its structure includes a trifluoromethyl group and a piperidine ring, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C15H19F3N6O3 with a molecular weight of 388.35 g/mol. The unique combination of functional groups suggests diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H19F3N6O3 |
| Molecular Weight | 388.35 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors. The presence of the triazole moiety suggests potential antifungal and antibacterial properties, as similar compounds have shown effectiveness against various pathogens by inhibiting critical enzymatic pathways involved in cell membrane synthesis.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structural features have been reported to inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus niger . The mechanism often involves the disruption of ergosterol biosynthesis in fungal species.
Anticancer Properties
The compound's potential anticancer activity is supported by studies on related triazole derivatives that have demonstrated cytotoxic effects against various cancer cell lines. For example, some triazoles have shown IC50 values in the micromolar range against breast cancer cells (MCF-7) and colon carcinoma cells (HCT116) . This suggests that the compound may also exhibit similar activities, potentially through apoptosis induction or cell cycle arrest.
Case Studies
A study focusing on triazole derivatives synthesized under microwave irradiation highlighted compounds that exhibited good antifungal activity against Pythium ultimum and Corynespora cassiicola. These findings suggest that modifications in the triazole structure can enhance biological efficacy .
Comparative Analysis
When compared to other classes of antimicrobial agents, such as azoles and beta-lactams, triazoles like the compound often show broader activity spectra and lower toxicity profiles. The trifluoromethyl group is particularly noted for enhancing lipophilicity and bioavailability, which may contribute to improved pharmacokinetic properties .
特性
IUPAC Name |
[2-methyl-1-[4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidin-1-yl]-1-oxopropan-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N4O4/c1-9(23)26-14(2,3)12(24)21-7-5-10(6-8-21)22-13(25)20(4)11(19-22)15(16,17)18/h10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZSGTLBHFUTJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)N1CCC(CC1)N2C(=O)N(C(=N2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














